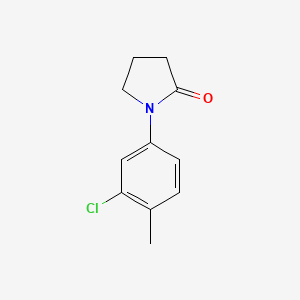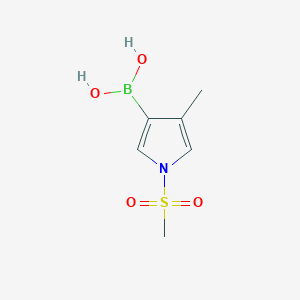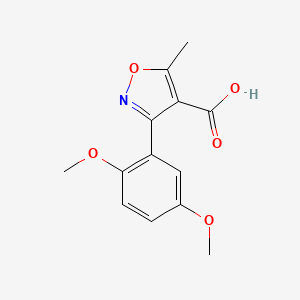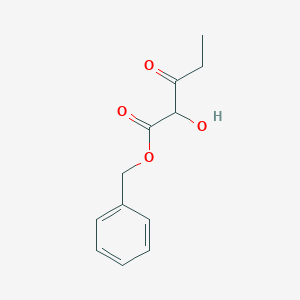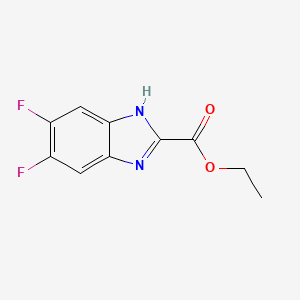![molecular formula C12H12O3 B13690735 2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13690735.png)
2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound with the molecular formula C12H12O3. It is a derivative of benzo[d][1,3]dioxin, featuring a vinyl group and two methyl groups. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. One common method is the CuI and NaHCO3-mediated reaction in acetonitrile at room temperature . This method allows for the direct synthesis of the compound with good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and catalyst-free conditions are often employed to ensure efficient and environmentally friendly production .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with molecular targets such as enzymes and receptors. The vinyl group and the dioxin ring play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular pathways depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound is similar in structure but lacks the vinyl group, leading to different chemical properties and applications.
5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: This derivative features a hydroxyl group, which significantly alters its reactivity and biological activity.
Uniqueness
2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one is unique due to its vinyl group, which imparts distinct reactivity and binding properties. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.
Propiedades
Fórmula molecular |
C12H12O3 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
6-ethenyl-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C12H12O3/c1-4-8-5-6-10-9(7-8)11(13)15-12(2,3)14-10/h4-7H,1H2,2-3H3 |
Clave InChI |
LGAOUGXXDLQHAI-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2=C(C=C(C=C2)C=C)C(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


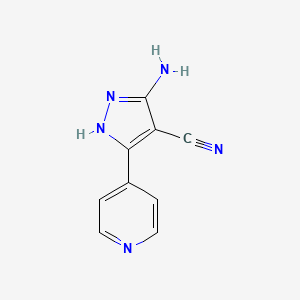
![Ethyl 2-Aminobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13690676.png)



